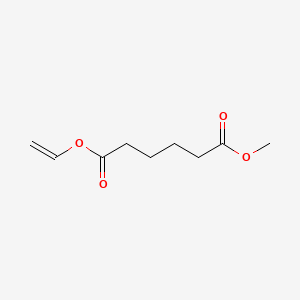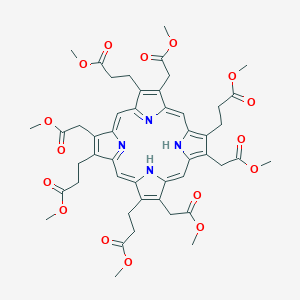
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate is a complex organic compound that features a unique structure with multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate typically involves the reaction of 2,6-dipyridin-2-ylpyridine with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
Starting Materials: 2,6-dipyridin-2-ylpyridine and methanesulfonyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2,6-dipyridin-2-ylpyridine is dissolved in an appropriate solvent (e.g., dichloromethane), and methanesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coordination Reactions: The pyridine rings can coordinate with metal ions to form metal complexes.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coordination Reactions: Metal salts such as nickel(II) sulfate, cobalt(II) sulfate, and cadmium(II) sulfate are used to form metal complexes. The reactions are performed in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, metal complexes, and oxidized or reduced forms of the compound. These products can exhibit different physical and chemical properties, making them useful for various applications.
科学的研究の応用
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic activity, electronic properties, and structural characteristics.
Biology: The compound and its derivatives can be investigated for their potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research into the compound’s potential therapeutic applications, including drug development and delivery systems, is ongoing.
Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials, with specific functionalities.
作用機序
The mechanism of action of (2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. The pyridine rings provide multiple coordination sites, allowing for the formation of diverse structures.
In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, commonly used in coordination chemistry.
2,6-Di(pyridin-2-yl)pyridine: A related compound with a similar structure but without the methanesulfonate group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with a similar pyridine-based structure, used in the synthesis of metal complexes.
Uniqueness
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate is unique due to the presence of the methanesulfonate group, which can participate in various chemical reactions and enhance the compound’s solubility and reactivity
特性
分子式 |
C16H13N3O3S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
(2,6-dipyridin-2-ylpyridin-4-yl) methanesulfonate |
InChI |
InChI=1S/C16H13N3O3S/c1-23(20,21)22-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |
InChIキー |
BFVSEPROEJCSRN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)








